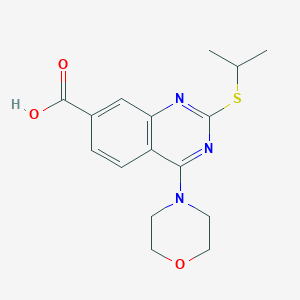![molecular formula C20H24O4 B1386908 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 1172982-17-0](/img/structure/B1386908.png)
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of PTMBA is C20H24O4, and it has a molecular weight of 328.4 g/mol.Mécanisme D'action
3-TBMMB is an aromatic compound with a phenolic group, which is responsible for its reactivity. The phenolic group is capable of undergoing nucleophilic substitution reactions, which are important in the synthesis of organic compounds. The nucleophilic substitution reaction involves the replacement of a hydrogen atom with a nucleophile, such as an anion or a molecule with a lone pair of electrons. The reaction proceeds through a series of steps, including the formation of an intermediate and the formation of the desired product.
Biochemical and Physiological Effects
3-TBMMB is not known to have any direct biochemical or physiological effects on humans or animals. However, it is important to note that some of the compounds synthesized using 3-TBMMB may have biochemical and physiological effects. Therefore, it is important to research the compounds synthesized using 3-TBMMB before using them.
Avantages Et Limitations Des Expériences En Laboratoire
3-TBMMB has several advantages for laboratory experiments. It is a stable compound with a low melting point and boiling point, which makes it easy to handle. It is also soluble in common organic solvents, such as ethanol and methanol, which makes it easy to use in reactions. Furthermore, it is relatively inexpensive and readily available. The main limitation of 3-TBMMB is that it is an aromatic compound, which means that it can undergo nucleophilic substitution reactions. Therefore, it is important to use it in a controlled environment to avoid unwanted side reactions.
Orientations Futures
There are several potential future directions for the use of 3-TBMMB in scientific research. It could be used as a starting material for the synthesis of other compounds, such as polymers, surfactants and catalysts. It could also be used as a reagent in the synthesis of metal-organic frameworks (MOFs) for use in catalysis, drug delivery, and materials science. Additionally, 3-TBMMB could be used as a starting material for the synthesis of pharmaceuticals, dyes, fragrances and flavors. Finally, it could be used in the synthesis of other organic compounds, such as polymers, surfactants and catalysts.
Applications De Recherche Scientifique
3-TBMMB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, fragrances and flavors. It can also be used as a starting material for the synthesis of other compounds, such as polymers, surfactants and catalysts. 3-TBMMB is also used in the synthesis of metal-organic frameworks (MOFs), which are used in the fields of catalysis, drug delivery, and materials science.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)17-11-16(22-4)7-9-19(17)24-13-15-10-14(12-21)6-8-18(15)23-5/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZTQLQODJKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)


![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)

![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)